N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide
Description
N-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiazolidine-1,1-dioxide (sultam) ring conjugated to a phenyl group and a 5-ethylthiophene sulfonamide moiety. The thiazolidine-dioxide group may enhance solubility and metabolic stability, while the ethylthiophene substituent could influence hydrophobic interactions with target proteins. However, inferences can be drawn from structurally or functionally related compounds, such as pan-RAF inhibitors like TAK632 .
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S3/c1-2-14-7-8-15(22-14)24(20,21)16-12-5-3-6-13(11-12)17-9-4-10-23(17,18)19/h3,5-8,11,16H,2,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUXXLFCDREZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazolidine ring This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:
- Oxidation: The thiazolidine ring can be oxidized to yield sulfoxides or sulfones.
- Reduction: Nitro groups can be reduced to amines.
- Substitution Reactions: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides/Sulfones |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Aluminum chloride | Substituted Aromatics |
Biology
The compound shows promise as a bioactive agent. Preliminary studies suggest it may have:
- Antimicrobial Properties: Potential to inhibit bacterial growth.
- Anti-inflammatory Effects: May modulate inflammatory pathways.
Case Study:
A study investigated the antimicrobial activity of similar thiazolidine derivatives against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential for further development in pharmaceuticals.
Medicine
Due to its structural characteristics, this compound could be explored for:
- Pharmaceutical Development: Targeting diseases such as infections or inflammatory conditions.
Mechanism of Action:
The interaction with specific enzymes or receptors is hypothesized to involve binding through the thiazolidine ring while the phenyl and thiophene rings interact with hydrophobic pockets in target proteins.
Industrial Applications
In industrial settings, this compound may find use in:
- Material Science: Development of new materials with tailored electronic or optical properties.
Comparison with Similar Compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-[4-(1,1-dioxo-thiazolidin)]propanoic acid | Thiazolidine ring | Potential anti-inflammatory |
| 3-(1,1-dioxo-thiazolidin)benzoic acid | Thiazolidine ring | Antimicrobial activity |
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazolidine ring could play a role in binding to the active site of an enzyme, while the phenyl and thiophene rings could interact with hydrophobic pockets.
Comparison with Similar Compounds
Comparison with TAK632 (Pan-RAF Inhibitor)
TAK632, a pan-RAF inhibitor, stabilizes BRAF dimers to block kinase activity. Key comparisons include:
Mechanistic Differences
- TAK632 : Induces αC-in/αC-in BRAF dimer conformations, promoting inhibitory dimerization. However, its bivalent form fails to stabilize dimers, reducing potency .
- Target Compound : Hypothetically, its sulfonamide group may compete for ATP-binding sites, but the thiazolidine-dioxide moiety could alter dimerization dynamics compared to TAK632.
Resistance Profiles
- TAK632: Resistance arises via heterodimer activation (e.g., BRAF-CRAF), where one inhibitor-bound subunit activates another .
- Target Compound : Structural dissimilarities (e.g., lack of benzothiazole or trifluoromethyl groups) might reduce susceptibility to similar resistance mechanisms.
Potency and Selectivity
Comparison with Selective BRAFV600E Inhibitors
references selective BRAFV600E inhibitors that stabilize αC-out/αC-out dimers, enhancing potency and selectivity .
Key Contrasts
- Dimer Conformation : Selective inhibitors favor αC-out/αC-out dimers, whereas TAK632 and the target compound may adopt distinct conformations.
- Structural Motifs : Selective inhibitors likely employ rigid aromatic systems (e.g., benzothiazole), while the target compound’s ethylthiophene-sultam hybrid could offer unique steric or electronic effects.
Research Findings and Implications
- Dimerization Dynamics : BRAF inhibitors’ efficacy is tightly linked to their ability to modulate dimer conformations. TAK632’s failure as a bivalent inhibitor underscores the complexity of dimer targeting .
- Design Strategies : The target compound’s thiazolidine-dioxide group may mimic sulfone-containing kinase inhibitors (e.g., vemurafenib), but its impact on dimer stability requires empirical validation.
Biological Activity
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Overview of the Compound
This compound features a thiazolidine ring, a phenyl group, and a thiophene ring. The unique combination of these structural elements may contribute to its biological activity, making it a candidate for various pharmacological applications.
Synthesis and Characterization
The synthesis of this compound generally involves several steps:
- Preparation of the Thiazolidine Ring: This can be achieved through the reaction of an appropriate amine with a thioamide under acidic conditions.
- Formation of the Thiophene and Sulfonamide Groups: Subsequent reactions are performed to incorporate the thiophene moiety and the sulfonamide functionality.
Characterization techniques such as IR spectroscopy, NMR (both proton and carbon), and mass spectrometry are employed to confirm the structure of the synthesized compound .
Antioxidant and Cytotoxic Properties
Recent studies have evaluated the antioxidant and cytotoxic activities of compounds related to this compound. For instance, derivatives with similar thiazolidine structures have demonstrated moderate antioxidant activity when compared to standard antioxidants like butylated hydroxyanisole (BHA). The cytotoxicity was assessed against various cancer cell lines, revealing significant activity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 11b | 11.20 | A549 |
| 11c | 15.73 | A549 |
| 13b | 59.61 | A549 |
| 14b | 27.66 | A549 |
The compound 11b exhibited the highest cytotoxicity among those tested .
The mechanism through which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. The thiazolidine ring is hypothesized to play a crucial role in binding to enzyme active sites, while the phenyl and thiophene rings may interact with hydrophobic regions within proteins. This interaction could modulate enzymatic activity or receptor signaling pathways .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds similar to this compound:
- Anticancer Activity: A study demonstrated that derivatives containing thiazolidine rings showed promising anticancer properties against lung cancer cell lines (A549), indicating potential for further development in cancer therapeutics .
- Antimicrobial Properties: Related compounds have also been screened for antibacterial activity against various pathogens. Some derivatives exhibited higher efficacy than standard antibiotics like ciprofloxacin .
- Molecular Docking Studies: Computational studies have provided insights into how these compounds interact at the molecular level with target proteins, suggesting potential pathways for drug development .
Q & A
Basic: What are the recommended synthetic routes for this compound, and what critical reaction conditions influence yield?
Answer:
The synthesis typically involves sequential coupling reactions and sulfonamide formation. Key steps include:
- Thiazolidinone ring construction via cyclization of a precursor with sulfonic acid derivatives under anhydrous conditions (e.g., using POCl₃ or SOCl₂ as catalysts) .
- Sulfonamide linkage : Reacting 5-ethylthiophene-2-sulfonyl chloride with the amino group of the thiazolidinone-phenyl intermediate. Optimize pH (6–8) and temperature (0–5°C) to minimize hydrolysis .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yield improvements (>70%) are achieved by maintaining inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced: How can researchers resolve contradictions in NMR spectral data when unexpected peaks arise?
Answer:
Contradictions often stem from residual solvents, tautomerism, or diastereomeric impurities. Mitigation strategies:
- Deuterated solvent exchange : Replace DMSO-d₆ with CDCl₃ to eliminate solvent-related artifacts .
- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings, resolving tautomeric equilibria (e.g., keto-enol shifts in the thiazolidinone ring) .
- Variable-temperature NMR : Monitor dynamic processes (e.g., hindered rotation in sulfonamide groups) to identify temperature-dependent splitting .
Advanced: What computational strategies optimize predictions of binding affinity with biological targets?
Answer:
Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (AMBER, GROMACS):
- Docking : Screen against crystal structures of targets (e.g., carbonic anhydrase IX) to prioritize poses with favorable hydrogen bonding (sulfonamide-SO₂ to Zn²⁺) .
- MD Simulations : Run 100-ns trajectories to assess binding stability, focusing on key residues (e.g., Thr199/Glu106 interactions) .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., ethylthiophene vs. methyl analogs) .
Basic: What analytical techniques are essential for characterizing purity and structure?
Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/0.1% TFA gradient) to quantify purity (>98%); monitor λmax at 260–280 nm (thiophene/thiazolidinone chromophores) .
- High-resolution MS (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- FT-IR : Validate sulfonamide S=O stretches (1340–1320 cm⁻¹ and 1160–1140 cm⁻¹) .
Advanced: How should SAR studies be designed to optimize pharmacological profiles?
Answer:
- Systematic substitution : Modify the ethylthiophene (e.g., halogenation) and phenyl-thiazolidinone moieties (e.g., electron-withdrawing groups at para positions) .
- In vitro assays : Test enzyme inhibition (e.g., carbonic anhydrase isoforms) and cytotoxicity (MTT assay on cancer cell lines). Correlate IC₅₀ with logP values to balance potency and solubility .
- Crystallography : Co-crystallize analogs with targets to guide rational design (e.g., improving hydrophobic pocket occupancy) .
Basic: What common side reactions occur during thiazolidinone synthesis, and how are they mitigated?
Answer:
- Oxidative degradation : The 1,1-dioxo group is prone to over-oxidation. Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) and avoid excess temperatures (>60°C) .
- Ring-opening hydrolysis : Control reaction pH (neutral to slightly acidic) and avoid prolonged exposure to aqueous media .
- Byproduct formation : Monitor intermediates via TLC; quench reactions at 80% conversion to minimize dimerization .
Advanced: How to validate the mechanism of action in enzyme inhibition assays?
Answer:
- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For carbonic anhydrase, assess Ki using 4-nitrophenyl acetate hydrolysis .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions (common in sulfonamide-enzyme complexes) .
- Fluorescence quenching : Titrate compound against tryptophan residues in the enzyme active site; calculate Stern-Volmer constants .
Basic: How to address solubility challenges in aqueous solutions for in vitro testing?
Answer:
- Co-solvents : Use 5–10% DMSO/PEG-400 mixtures to enhance solubility without denaturing proteins .
- pH adjustment : Prepare buffered solutions (pH 7.4 PBS) with 0.1% Tween-80 to stabilize colloidal dispersions .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
